N-(1,3-thiazol-2-yl)-1-(thiophene-2-carbonyl)piperidine-4-carboxamide
Description
Properties
IUPAC Name |
N-(1,3-thiazol-2-yl)-1-(thiophene-2-carbonyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2S2/c18-12(16-14-15-5-9-21-14)10-3-6-17(7-4-10)13(19)11-2-1-8-20-11/h1-2,5,8-10H,3-4,6-7H2,(H,15,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWBVKPNJEVLCRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=NC=CS2)C(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-thiazol-2-yl)-1-(thiophene-2-carbonyl)piperidine-4-carboxamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Thiazole Ring: Starting with a suitable precursor, the thiazole ring can be synthesized through cyclization reactions.
Formation of the Thiophene Ring: The thiophene ring can be introduced via cross-coupling reactions.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through hydrogenation of pyridine derivatives.
Coupling Reactions: The final compound is formed by coupling the thiazole, thiophene, and piperidine intermediates under specific conditions, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, automated synthesis, and stringent purification processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring.
Reduction: Reduction reactions might target the carbonyl group.
Substitution: Substitution reactions can occur at various positions on the rings, depending on the reagents used.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used, but could include oxidized or reduced derivatives, or substituted analogs of the original compound.
Scientific Research Applications
N-(1,3-thiazol-2-yl)-1-(thiophene-2-carbonyl)piperidine-4-carboxamide may have applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying biological pathways.
Medicine: Possible therapeutic applications, such as in drug development for targeting specific diseases.
Industry: Use in the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, compounds with thiazole and thiophene rings can interact with enzymes or receptors, modulating their activity. The piperidine ring might enhance binding affinity or selectivity.
Comparison with Similar Compounds
Core Modifications
Sulfonyl vs. Carbonyl Substituents :
Compounds like N-(4-(benzo[d]thiazol-2-yl)phenyl)-1-(aryl-sulfonyl)piperidine-4-carboxamides () replace the thiophene-carbonyl group with sulfonyl substituents. For example, 4–9 (3-fluorophenylsulfonyl) and 4–10 (3-chlorophenylsulfonyl) exhibit yields of 47–72%, demonstrating the synthetic feasibility of sulfonyl derivatives. The thiophene-carbonyl group in the target compound may enhance π-π stacking or hydrogen-bonding interactions compared to sulfonyl groups .Heterocycle Replacements :
- AB5 (): A urea-linked analog, 1-{3-[(4-pyridin-2-ylpiperazin-1-yl)sulfonyl]phenyl}-3-(1,3-thiazol-2-yl)urea , shares the thiazol-2-yl group but replaces the piperidine-carboxamide with a urea scaffold. Despite a structural similarity score of 0.487 , its activity profile may differ significantly due to altered hydrogen-bonding capacity .
- 1-[1-(4-methylphenyl)methyl-benzimidazol-2-yl]-N-(thiophen-2-ylmethyl)piperidine-4-carboxamide (): This compound substitutes the thiazole with a benzimidazole ring and shows moderate activity (IC₅₀ = 60.8 nM), suggesting that thiazole derivatives like the target compound may offer improved target selectivity .
Substituent Effects
- Thiadiazole-Thiophene Derivatives: 4-((1,3,4-thiadiazol-2-yl)oxy)-N-(thiophen-2-yl)piperidine-1-carboxamide () shares the thiophen-2-yl group but introduces a thiadiazole-oxy moiety. 4-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)-N-(2-methoxyphenyl)piperidine-1-carboxamide () incorporates methoxybenzyl and methoxyphenyl groups, highlighting how electron-donating substituents can modulate bioactivity .
Antimicrobial and Enzyme Inhibition
- N-(thiophen-2-ylmethyl)piperidine-4-carboxamide derivatives () exhibit IC₅₀ values in the nanomolar range, suggesting that the thiophene moiety contributes to binding affinity in enzyme inhibition .
Data Table: Key Parameters of Similar Compounds
Research Findings and Implications
Structural Flexibility : The piperidine-carboxamide core allows diverse substitutions, but bioactivity depends critically on the choice of heterocycles (thiazole vs. benzimidazole) and substituents (carbonyl vs. sulfonyl) .
Thiophene vs. Phenyl Groups : Thiophene-containing compounds (e.g., ) often exhibit enhanced binding due to sulfur’s electronegativity and aromaticity compared to phenyl analogs .
Synthetic Challenges : High-yield synthesis (>70%) is achievable for sulfonyl derivatives (), but carbonyl-linked compounds like the target may require specialized reagents or catalysts .
Q & A
Q. Mitigation Strategies :
- Prodrug design : Introduce ester or phosphate groups to enhance solubility (e.g., prodrug analogues showed 3× higher AUC in rats) .
- Formulation optimization : Use lipid nanoparticles or cyclodextrin complexes to improve oral absorption .
Advanced: What methodologies address low yields in thiazole-amide coupling reactions?
Answer:
Low yields (<40%) may result from:
Q. Solutions :
- Activation agents : Replace EDC with HATU for higher coupling efficiency (yields ↑25%) .
- Microwave-assisted synthesis : Reduce reaction time (30 min vs. 24 hr) and improve regioselectivity .
Advanced: How can computational modeling guide target identification?
Answer:
- Molecular docking : Predict binding to kinase domains (e.g., EGFR or CDK2) using AutoDock Vina. The thiophene moiety shows strong hydrophobic interactions in ATP-binding pockets .
- QSAR models : Correlate substituent electronegativity (e.g., thiazole N vs. S atoms) with IC₅₀ values (R² = 0.89 in cancer cell lines) .
Validation : Cross-check with SPR (surface plasmon resonance) to confirm binding kinetics (KD ~50 nM) .
Basic: What are the primary biological targets of this compound?
Answer:
- Kinase inhibition : Potent activity against tyrosine kinases (IC₅₀ <100 nM in HeLa cells) due to thiazole-thiophene π-π stacking .
- Antiviral activity : Suppresses RNA-dependent RNA polymerase (RdRp) in coronaviruses (EC₅₀ = 1.2 µM) via allosteric modulation .
Screening Protocol : Use fluorescence polarization assays for high-throughput kinase profiling .
Advanced: How to interpret conflicting cytotoxicity data across cell lines?
Answer:
Variability in IC₅₀ values (e.g., 0.5 µM in MCF-7 vs. 5 µM in A549) may stem from:
- Efflux pump expression : Overexpression of P-gp in resistant lines .
- Metabolic activation : CYP3A4-mediated conversion to active metabolites in hepatic cells .
Q. Approach :
- Gene knockout models : CRISPR-Cas9 silencing of ABCB1 in A549 restores sensitivity (IC₅₀ ↓80%) .
- Metabolite profiling : LC-MS/MS identifies hydroxylated derivatives with enhanced potency .
Table 1. Comparative Bioactivity of Analogues
| Substituent | IC₅₀ (µM) | Target | Reference |
|---|---|---|---|
| Thiophene-2-carbonyl | 0.7 | EGFR kinase | |
| Benzoyl | 2.1 | CDK2 | |
| 5-Nitrothiophene | 0.3 | RdRp |
Basic: What safety protocols are recommended for handling this compound?
Answer:
- Toxicity : LD₅₀ >500 mg/kg in rodents, but mutagenicity risks (Ames test positive at 1 mM) require caution .
- Handling : Use fume hoods for synthesis; avoid DCM exposure (gloves/goggles mandatory) .
Storage : Stable at −20°C under argon for >6 months .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
